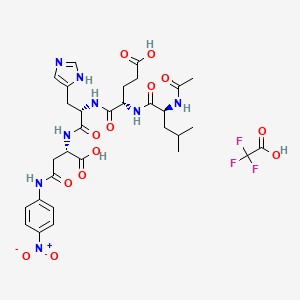

Ac-LEHD-pNA (trifluoroacetate salt)

Description

BenchChem offers high-quality Ac-LEHD-pNA (trifluoroacetate salt) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ac-LEHD-pNA (trifluoroacetate salt) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C31H39F3N8O13 |

|---|---|

Molecular Weight |

788.7 g/mol |

IUPAC Name |

(4S)-4-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(1S)-1-carboxy-3-(4-nitroanilino)-3-oxopropyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C29H38N8O11.C2HF3O2/c1-15(2)10-21(32-16(3)38)27(43)34-20(8-9-25(40)41)26(42)35-22(11-18-13-30-14-31-18)28(44)36-23(29(45)46)12-24(39)33-17-4-6-19(7-5-17)37(47)48;3-2(4,5)1(6)7/h4-7,13-15,20-23H,8-12H2,1-3H3,(H,30,31)(H,32,38)(H,33,39)(H,34,43)(H,35,42)(H,36,44)(H,40,41)(H,45,46);(H,6,7)/t20-,21-,22-,23-;/m0./s1 |

InChI Key |

YWFBXKIYWWARIC-JSEXCYGQSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O)NC(=O)C.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O)NC(=O)C.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Contextualization As a Peptidic Chromogenic Substrate for Protease Studies

Ac-LEHD-pNA is a synthetic tetrapeptide, N-acetyl-L-leucyl-L-α-glutamyl-L-histidyl-N-(4-nitrophenyl)-L-α-asparagine, supplied as a trifluoroacetate (B77799) salt. agscientific.com Its design as a chromogenic substrate is central to its application in protease research. nih.govsigmaaldrich.com A chromogenic substrate is a compound that is colorless until it is acted upon by a specific enzyme, resulting in a colored product. In the case of Ac-LEHD-pNA, the peptide sequence Leu-Glu-His-Asp (LEHD) is linked to a chromophore, p-nitroaniline (pNA). medchemexpress.com

The fundamental principle behind its use is the enzymatic cleavage of the peptide bond C-terminal to the aspartate residue by a specific protease. This cleavage event liberates the pNA molecule, which is yellow and can be quantified by measuring its absorbance at or near 405 nm using a spectrophotometer or microplate reader. cephamls.comcephamls.com The rate of pNA release is directly proportional to the activity of the target protease, allowing for precise and real-time measurement of enzymatic function. This method provides a simple and convenient means to assay protease activity in various experimental settings. cephamls.com

The specificity of a peptidic chromogenic substrate is determined by the amino acid sequence of the peptide chain. nih.gov Different proteases recognize and cleave specific peptide sequences. The LEHD sequence in Ac-LEHD-pNA has been identified as a preferential target for a particular class of proteases, which will be discussed in the following section.

Role in Caspase Protease System Analysis

The primary and most significant application of Ac-LEHD-pNA is in the study of the caspase protease system. Caspases are a family of cysteine-aspartate proteases that play crucial roles in the initiation and execution of apoptosis, or programmed cell death. cephamls.comnih.gov They exist as inactive proenzymes within the cell and are activated through a proteolytic cascade in response to apoptotic stimuli. cephamls.com

Ac-LEHD-pNA is specifically designed as a substrate for caspase-9, an initiator caspase in the intrinsic pathway of apoptosis. agscientific.comtribioscience.com Caspase-9 preferentially recognizes and cleaves the LEHD peptide sequence. Therefore, the cleavage of Ac-LEHD-pNA and the subsequent release of pNA serve as a direct measure of caspase-9 activity. cephamls.comtribioscience.com This makes Ac-LEHD-pNA a widely used tool for assaying caspase-9 activation in cell lysates and purified enzyme preparations. nih.gov

While Ac-LEHD-pNA is primarily a substrate for caspase-9, it is important to note that other caspases may also cleave this substrate, albeit with lower efficiency. For instance, studies have shown that other caspases can recognize similar tetrapeptide sequences. nih.gov However, in the context of specific apoptotic pathways, the measurement of LEHD-pNA cleavage is a well-established and reliable indicator of caspase-9 activation. The use of specific caspase inhibitors in parallel with the Ac-LEHD-pNA assay can further confirm the contribution of caspase-9 to the observed proteolytic activity. nih.gov

Table 1: Properties of Ac-LEHD-pNA (trifluoroacetate salt)

| Property | Value |

|---|---|

| Synonyms | Ac-Leu-Glu-His-Asp-pNA, Caspase-9 Chromogenic Substrate I agscientific.com |

| Molecular Formula | C29H38N8O11 • XCF3COOH agscientific.comtribioscience.com |

| Molecular Weight | 674.7 g/mol agscientific.comtribioscience.com |

| Purity | ≥95% tribioscience.com |

| Appearance | Lyophilized powder |

| Solubility | 1 mg/ml in Water tribioscience.com |

| Storage Temperature | -20°C agscientific.comtribioscience.com |

| Wavelength of Max. Absorbance (pNA) | ~405 nm cephamls.comcephamls.com |

Fundamental Contributions to Apoptosis Pathway Elucidation

Caspase-9 Specificity and the LEHD Tetrapeptide Motif

Caspase-9 is an initiator caspase in the intrinsic pathway of apoptosis. wikipedia.orgasm.org Its activation is a pivotal event, triggered by the release of cytochrome c from the mitochondria, which leads to the formation of the apoptosome complex and subsequent recruitment and dimerization of pro-caspase-9. wikipedia.org Once activated, caspase-9 proceeds to cleave and activate downstream effector caspases, such as caspase-3 and -7. wikipedia.org

The specificity of caspase-9 is largely determined by its preference for a particular four-amino-acid sequence in its substrates. nih.gov Extensive studies have identified the tetrapeptide motif Leu-Glu-His-Asp (LEHD) as the canonical recognition sequence for caspase-9. nih.gov The Ac-LEHD-pNA substrate mimics this natural preference, making it a highly specific tool for assaying caspase-9. While the intrinsic substrate specificity of caspase-9 for tetrapeptide sequences is not necessarily stricter than other caspases, its activity is significantly enhanced when bound to the apoptosome. nih.gov However, it's noteworthy that even other initiator caspases, like caspase-8 and -10, have shown a preference for the LEHD sequence, sometimes even over their presumed optimal substrate, IETD. nih.gov

The detection of caspase-9 activity using Ac-LEHD-pNA is based on a straightforward enzymatic reaction. Caspase-9, being a cysteine protease, catalyzes the hydrolysis of the peptide bond C-terminal to the aspartic acid (Asp, D) residue in the LEHD sequence. asm.orgnih.gov In the Ac-LEHD-pNA substrate, this aspartate residue is linked to a chromophore, p-nitroanilide (pNA).

The enzymatic process involves the nucleophilic attack by a cysteine residue in the caspase-9 active site on the carbonyl group of the Asp residue in the substrate. nih.gov This leads to the cleavage of the amide bond between the aspartate and the pNA moiety. The reaction releases the tetrapeptide Ac-LEHD and the free chromophore, p-nitroaniline. researchgate.net This hydrolysis is the fundamental event that enables the subsequent detection and quantification of enzyme activity.

The utility of Ac-LEHD-pNA as a substrate lies in the spectral properties of the released p-nitroaniline (pNA). While the intact Ac-LEHD-pNA substrate is essentially colorless, the liberated pNA molecule is a yellow chromophore with a strong absorbance maximum at a wavelength of 405 nm. cephamls.comelabscience.com

Therefore, the activity of caspase-9 can be continuously monitored and quantified by measuring the increase in absorbance at 405 nm over time using a spectrophotometer or a microplate reader. cephamls.comabbkine.com The rate of pNA release is directly proportional to the amount of active caspase-9 present in the sample. To determine the absolute concentration of released pNA, a calibration curve using known concentrations of free pNA is typically performed. sigmaaldrich.com This method provides a simple, convenient, and reliable way to measure caspase-9 activation in various experimental settings, particularly in apoptosis research. tribioscience.com

Comparative Substrate Kinetics and Specificity Profiling of Caspases

While the LEHD motif is the preferred sequence for caspase-9, other caspases exhibit distinct substrate specificities. acs.orgnih.gov This selectivity is crucial for the hierarchical and controlled execution of the apoptotic cascade. Profiling the activity of different caspases against a panel of synthetic substrates allows for the differentiation of their roles in cellular processes.

The caspase family is broadly divided into initiator and effector caspases. abbkine.com Besides caspase-9, other key initiator caspases include caspase-8 and caspase-10, which are primarily involved in the extrinsic apoptosis pathway. asm.orgabbkine.com Caspase-8 preferentially recognizes the tetrapeptide sequence Ile-Glu-Thr-Asp (IETD). sigmaaldrich.comnih.gov Consequently, Ac-IETD-pNA is the corresponding chromogenic substrate used to assay caspase-8 activity. sigmaaldrich.com

Although both are initiator caspases, caspase-9 and caspase-8 can be distinguished by their differential activity towards Ac-LEHD-pNA and Ac-IETD-pNA. However, some level of cross-reactivity has been observed. Research has shown that caspase-8 and -10 can cleave the LEHD sequence efficiently, in some cases better than the IETD sequence. nih.gov This highlights that while tetrapeptide substrates are invaluable tools, the interpretation of results can be complex due to overlapping specificities among caspases. nih.gov The broader substrate specificity of caspase-9 is attributed to its more open substrate-binding cleft, a result of shorter surface loops around the active site. wikipedia.org

| Substrate | Primary Target Caspase | Typical Recognition Motif |

| Ac-LEHD-pNA | Caspase-9 | Leu-Glu-His-Asp |

| Ac-IETD-pNA | Caspase-8 | Ile-Glu-Thr-Asp |

Effector caspases, such as caspase-3, -6, and -7, are activated by initiator caspases and are responsible for cleaving a broad range of cellular proteins to orchestrate the dismantling of the cell. abbkine.com These caspases also have preferred recognition sequences.

Caspase-3 and Caspase-7: These are the primary executioner caspases and share a strong preference for the Asp-Glu-Val-Asp (DEVD) sequence. abbkine.comnih.gov Therefore, Ac-DEVD-pNA is widely used to measure their combined activity. researchgate.netabbkine.commerckmillipore.com

Caspase-6: This effector caspase recognizes the Val-Glu-Ile-Asp (VEID) motif. nih.gov

Caspase-9 can be readily distinguished from these effector caspases based on their substrate preferences. While caspase-9 efficiently cleaves Ac-LEHD-pNA, its activity on Ac-DEVD-pNA or Ac-VEID-pNA is significantly lower. Conversely, caspase-3/7 shows minimal activity towards Ac-LEHD-pNA compared to its optimal substrate, Ac-DEVD-pNA. nih.gov This specificity allows researchers to dissect the apoptotic pathway and determine which caspases are activated in response to a particular stimulus.

| Substrate | Primary Target Caspase(s) | Typical Recognition Motif |

| Ac-LEHD-pNA | Caspase-9 | Leu-Glu-His-Asp |

| Ac-DEVD-pNA | Caspase-3, Caspase-7 | Asp-Glu-Val-Asp |

| Ac-VEID-pNA | Caspase-6 | Val-Glu-Ile-Asp |

The choice of the reporter group attached to the tetrapeptide substrate is a critical modification that influences the detection method and its sensitivity. The most common chromophore is p-nitroanilide (pNA), which yields a colorimetric signal. An alternative is the use of a fluorophore, such as 7-amino-4-trifluoromethylcoumarin (AFC).

Substrates like Ac-LEHD-AFC are fluorogenic, meaning they are not fluorescent until cleaved by the enzyme. nih.govcephamls.com Upon hydrolysis by caspase-9, free AFC is released, which is highly fluorescent and can be detected using a fluorometer with excitation around 400 nm and emission around 505 nm. cephamls.comnih.gov

Fluorometric assays using AFC substrates are generally more sensitive than colorimetric assays using pNA substrates. This increased sensitivity can be advantageous when measuring low levels of caspase activity. nih.gov The kinetic parameters (Km and kcat) of a caspase for a substrate can be influenced by the attached reporter group. nih.gov Therefore, when comparing kinetic data across different studies, it is essential to consider the specific substrate, including the chromophore or fluorophore used.

| Reporter Group | Substrate Example | Detection Method | Key Feature |

| p-nitroanilide (pNA) | Ac-LEHD-pNA | Colorimetric (Absorbance at 405 nm) | Simple, widely used |

| 7-amino-4-trifluoromethylcoumarin (AFC) | Ac-LEHD-AFC | Fluorometric (Ex/Em ~400/505 nm) | Higher sensitivity |

Influence of the Trifluoroacetate (B77799) Counterion on Biochemical Assay Performance

Synthetic peptides like Ac-LEHD-pNA are often produced using solid-phase peptide synthesis (SPPS), a process that frequently employs trifluoroacetic acid (TFA) for cleavage from the solid support resin. researchgate.netmdpi.com Consequently, the final peptide product is typically isolated as a trifluoroacetate salt. While often considered innocuous, the TFA counterion can significantly impact the results and reproducibility of biochemical and cellular assays. researchgate.netgenscript.com It is crucial to consider these potential effects when using Ac-LEHD-pNA (trifluoroacetate salt) in enzymatic studies.

The presence of residual TFA can influence assay performance through several mechanisms:

pH Alteration: TFA is a strong acid and its presence can lower the pH of the peptide solution and, subsequently, the final assay buffer. genscript.com Enzyme activity is highly dependent on pH, and even minor shifts from the optimal pH can dramatically alter kinetic parameters. eurofinsus.com

Direct Enzyme Inhibition: Trifluoroacetate has been reported to act as an inhibitor for certain enzymes. researchgate.net It can potentially interact with the enzyme's active site or allosteric sites, leading to a decrease in catalytic efficiency. For instance, TFA has been shown to inhibit the proliferation of osteoblasts and chondrocytes in cell culture. genscript.com

Alteration of Peptide Conformation: Counterions can affect the secondary structure of peptides. mdpi.comgenscript.com Changes in the conformation of the Ac-LEHD-pNA substrate could affect its ability to bind effectively to the caspase-9 active site, thereby altering the measured kinetic parameters.

Interference with Detection Methods: In spectroscopic assays, the presence of TFA can sometimes interfere with the measurements. For example, TFA exhibits a strong IR band around 1670 cm⁻¹, which can overlap with the amide I band of peptides, complicating structural analysis by FTIR spectroscopy. genscript.com In fluorescence-based assays, counterions can contribute to the inner filter effect, where the absorbance of components in the solution reduces the excitation and emission light, leading to inaccurate kinetic data. nih.gov

Protein Trifluoroacetylation: The trifluoroacetate ion can cause adverse effects such as protein trifluoroacetylation, which can damage cell membranes and alter enzymatic catalysis. researchgate.netresearchgate.net

Given these potential issues, it is often recommended to exchange the trifluoroacetate counterion for a more biologically compatible one, such as hydrochloride or acetate (B1210297), before conducting sensitive biological experiments. researchgate.netgenscript.com The necessity for this exchange depends on the specific assay and the concentration of TFA present. nih.gov

Table 1: Reported Effects of Trifluoroacetate (TFA) in Biological Assays

| Effect | System/Assay | Observation | Reference |

| Inhibition of Cell Growth | Osteoblast and Chondrocyte Cultures | TFA at nanomolar concentrations can inhibit cell proliferation. | genscript.com |

| Altered Secondary Structure | Pediocin PA-1 Protein | TFA induces a small increase in helical structures, affecting CD spectral analysis. | genscript.com |

| Altered Biological Activity | Antimicrobial Peptides (AMPs) | Different salt forms (TFA, HCl, acetate) of the same AMP showed substantial differences in hemolytic and cytotoxic activity. | genscript.com |

| Direct In Vivo Effects | Mouse Models | TFA was found to be bioactive, causing peroxisome proliferation by activating PPAR-alpha. | researchgate.net |

| Interference with FTIR | General Peptide Analysis | Strong IR band of TFA overlaps with the peptide amide I band. | genscript.com |

| Altered Disease Onset | Experimental Autoimmune Encephalomyelitis | MOG peptide with a TFA counterion led to an earlier onset of disease compared to the acetate form. | mdpi.com |

Table 2: Comparison of Common Counterions in Peptide Research

| Counterion | Typical Source | Properties and Considerations | References |

| Trifluoroacetate (TFA) | Solid-Phase Peptide Synthesis (SPPS) | Strong acid, can lower pH. Potential for assay interference and direct biological effects. May alter peptide structure. | researchgate.netmdpi.comgenscript.com |

| Hydrochloride (HCl) | Counterion Exchange | Generally considered more biologically compatible than TFA. Less likely to interfere with assay conditions. | researchgate.netgenscript.com |

| Acetate | Counterion Exchange | Biologically compatible and often used in final drug formulations. Exchange process is milder than for HCl. | researchgate.netmdpi.com |

Development and Application of Colorimetric Enzyme Activity Assays

Colorimetric assays offer a straightforward and widely used method for determining enzyme activity. The development of these assays for caspase-9 has been greatly facilitated by the specific properties of Ac-LEHD-pNA.

The fundamental principle behind the use of Ac-LEHD-pNA in caspase-9 assays is the enzymatic cleavage of the substrate, which releases the chromophore p-nitroaniline (pNA). cephamls.comselectscience.net Caspase-9 specifically recognizes and cleaves the peptide sequence Leu-Glu-His-Asp (LEHD). tribioscience.com Upon cleavage, the pNA molecule is liberated from the peptide. cephamls.com This free pNA has a distinct yellow color and exhibits a strong absorbance of light at a wavelength of 405 nm. elabscience.commedchemexpress.com

The concentration of the released pNA is directly proportional to the amount of active caspase-9 present in the sample. cephamls.com Therefore, by measuring the absorbance of the reaction mixture at 405 nm using a spectrophotometer or a microplate reader, the activity of caspase-9 can be quantified. cephamls.com The molar extinction coefficient of pNA at 405 nm is a critical parameter in these calculations. sigmaaldrich.comsigmaaldrich.com It's important to note that plastic cuvettes can interfere with absorption at 405 nm, making quartz cuvettes or 96-well plates suitable alternatives for measurement. cephamls.com

To ensure accurate and reproducible quantification of caspase-9 activity, several reaction conditions must be optimized. These parameters can significantly influence the rate of the enzymatic reaction and, consequently, the amount of pNA produced.

Key parameters that are typically optimized include:

Protein Concentration: The amount of cellular protein or purified enzyme used in the assay is a critical factor. A typical range for protein concentration in cell lysates is 1-4 mg/mL. elabscience.com

Substrate Concentration: The concentration of Ac-LEHD-pNA needs to be sufficient to ensure that the reaction rate is not limited by substrate availability. A common final concentration for caspase substrates in the reaction is 0.2 mM.

Buffer Conditions: The pH and composition of the reaction buffer are crucial for optimal enzyme activity. A common buffer used is HEPES at a pH of 7.5. sigmaaldrich.com

Dithiothreitol (DTT) Concentration: DTT is a reducing agent often included in the reaction buffer to maintain the active state of the caspase enzyme.

Incubation Time and Temperature: The reaction is typically incubated at 37°C for a period ranging from 1 to 2 hours to allow for sufficient product formation. nih.gov

| Parameter | Recommended Range/Condition | Source |

| Protein Concentration (Cell Lysate) | 1-4 mg/mL | elabscience.com |

| Substrate (Ac-LEHD-pNA) Concentration | 0.2 mM (final) | |

| Buffer | 25 mM HEPES, pH 7.5 | sigmaaldrich.com |

| Incubation Temperature | 37°C | nih.gov |

| Incubation Time | 1-2 hours |

To accurately determine the amount of pNA released in the enzymatic reaction, a standard curve is generated using known concentrations of free pNA. cephamls.com This involves preparing a series of dilutions of a pNA standard and measuring their absorbance at 405 nm. sigmaaldrich.com The resulting data, plotting absorbance versus pNA concentration, creates a standard curve. researchgate.net

By comparing the absorbance values obtained from the experimental samples to the standard curve, the concentration of pNA produced by caspase-9 activity can be precisely calculated. cephamls.comsigmaaldrich.com This allows for the determination of the fold increase in caspase-9 activity in apoptotic samples compared to non-induced controls. cephamls.com

Integration into Diverse Experimental Models

The versatility of Ac-LEHD-pNA allows for its use in a variety of experimental setups, from simple in vitro systems to more complex cellular models.

A common application of Ac-LEHD-pNA is in the measurement of caspase-9 activity in cell-free lysates. nih.gov This method involves preparing cytosolic extracts from cells that have been induced to undergo apoptosis. nih.gov The cell lysate, containing the active caspase-9, is then incubated with the Ac-LEHD-pNA substrate. nih.gov The resulting cleavage of pNA is measured spectrophotometrically at 405 nm to quantify the endogenous caspase-9 activity. nih.gov This approach has been used in various cell lines, including Jurkat cells, to study the activation of different caspases during apoptosis. nih.gov

Ac-LEHD-pNA is also instrumental in characterizing the kinetic properties of purified recombinant caspase-9. In these assays, a known concentration of the recombinant enzyme is incubated with varying concentrations of the Ac-LEHD-pNA substrate. By measuring the initial reaction velocities at different substrate concentrations, key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) can be determined.

Studies have shown that while Ac-LEHD-pNA is a recognized substrate for human caspase-9, some cross-reactivity with other caspases, such as caspase-8 from Chinese hamster ovary (CHO) cells, can occur. nih.gov Furthermore, research has indicated that the catalytic activity of caspase-9 can be influenced by its oligomeric state, with dimeric forms exhibiting different kinetic profiles compared to the apoptosome-bound holoenzyme. nih.govnih.gov For instance, a leucine-zipper linked dimeric caspase-9 was found to be more active against the LEHD-AFC peptide substrate (a fluorogenic analog of Ac-LEHD-pNA) than the caspase-9 holoenzyme. nih.gov

Considerations for Cell-Based Assay Adaptations

While Ac-LEHD-pNA is highly effective for in vitro assays using purified enzyme or cell lysates, its application in live, intact cell-based assays requires specific considerations and adaptations. The primary challenge lies in the delivery of the substrate across the cell membrane to the cytoplasm where caspase-9 is active. The peptide nature of Ac-LEHD-pNA can limit its cell permeability.

Researchers have developed various strategies to overcome this limitation. One common approach involves the use of cell lysis buffers to disrupt the cell membrane and allow the substrate to access the cellular contents, including active caspases. nih.gov In this method, cells are first subjected to experimental conditions to induce apoptosis. Following this, the cells are harvested and incubated with a lysis buffer. The resulting cell lysate is then combined with Ac-LEHD-pNA, and the activity of caspase-9 is determined by measuring the release of p-nitroaniline (pNA). nih.gov

Another consideration is the potential for non-specific cleavage of the substrate by other cellular proteases. To address this, control experiments are essential. These may include the use of specific caspase-9 inhibitors, such as Ac-LEHD-CHO, to confirm that the observed activity is indeed from caspase-9. By comparing the signal generated in the presence and absence of the inhibitor, the specific contribution of caspase-9 can be quantified.

Furthermore, the interpretation of data from cell-based assays using Ac-LEHD-pNA must account for the kinetics of both apoptosis and the enzymatic reaction. The timing of cell lysis and substrate addition can significantly impact the measured caspase activity. Therefore, time-course experiments are often necessary to capture the peak of caspase-9 activation.

Methodological Comparison with Fluorogenic Substrates for Caspase-9 (e.g., Ac-LEHD-AFC)

In addition to chromogenic substrates like Ac-LEHD-pNA, fluorogenic substrates are also widely used for measuring caspase-9 activity. A prominent example is Ac-LEHD-AFC (N-Acetyl-Leu-Glu-His-Asp-7-amino-4-trifluoromethylcoumarin). The choice between a chromogenic and a fluorogenic substrate depends on several factors, including the specific experimental requirements, available instrumentation, and desired sensitivity.

Principle of Detection: The fundamental difference lies in the detection method. Ac-LEHD-pNA relies on colorimetric detection of the pNA chromophore, which absorbs light at a wavelength of approximately 405 nm. cephamls.comsigmaaldrich.com In contrast, Ac-LEHD-AFC is a fluorogenic substrate. ubpbio.com Upon cleavage by caspase-9, the highly fluorescent molecule 7-amino-4-trifluoromethylcoumarin (AFC) is released. ubpbio.com The fluorescence of AFC is typically measured with an excitation wavelength of around 400 nm and an emission wavelength of about 505 nm. ubpbio.comcephamls.com

Sensitivity: Fluorometric assays are generally considered to be more sensitive than colorimetric assays. This increased sensitivity allows for the detection of lower levels of caspase-9 activity, which can be particularly advantageous when working with limited sample material or when studying subtle apoptotic events.

Instrumentation: The choice of substrate is also dictated by the available laboratory equipment. Colorimetric assays using Ac-LEHD-pNA can be performed using a standard spectrophotometer or a microplate reader capable of measuring absorbance. cephamls.com Fluorometric assays with Ac-LEHD-AFC, however, necessitate a fluorometer or a fluorescent microplate reader. ubpbio.com

Assay Format and Throughput: Both substrates are amenable to a 96-well plate format, making them suitable for medium to high-throughput screening applications. nih.govcephamls.com However, the higher sensitivity of fluorogenic substrates may offer a wider dynamic range, which can be beneficial for screening large compound libraries.

The following table provides a comparative overview of Ac-LEHD-pNA and Ac-LEHD-AFC:

| Feature | Ac-LEHD-pNA (trifluoroacetate salt) | Ac-LEHD-AFC |

| Substrate Type | Chromogenic | Fluorogenic |

| Cleavage Product | p-nitroaniline (pNA) | 7-amino-4-trifluoromethylcoumarin (AFC) |

| Detection Method | Colorimetric (Absorbance at ~405 nm) sigmaaldrich.comselectscience.net | Fluorometric (Ex/Em at ~400/505 nm) ubpbio.comcephamls.com |

| Relative Sensitivity | Lower | Higher |

| Instrumentation | Spectrophotometer / Absorbance Plate Reader cephamls.com | Fluorometer / Fluorescence Plate Reader ubpbio.com |

| Primary Application | Biochemical assays with cell lysates nih.gov | Biochemical assays, potentially more suitable for sensitive applications nih.gov |

Ac Lehd Pna in the Investigation of Programmed Cell Death Mechanisms

Elucidating the Role of Caspase-9 in the Intrinsic Apoptotic Pathwaycephamls.comwikipedia.org

Caspase-9 is a critical initiator caspase in the intrinsic apoptotic pathway, a series of cellular events leading to programmed cell death. wikipedia.org The activation of this enzyme is a pivotal step, and the chromogenic substrate Ac-LEHD-pNA is an essential tool for its investigation. Ac-LEHD-pNA is specifically designed to be cleaved by active caspase-9, releasing p-nitroaniline (pNA), which can be quantified colorimetrically to measure enzyme activity. tribioscience.comsigmaaldrich.com

Activation Dynamics of Caspase-9 During Apoptosis Inductioncephamls.comwikipedia.org

The activation of caspase-9 is a dynamic process that can be monitored over time using Ac-LEHD-pNA. cephamls.com Upon receiving apoptotic stimuli, procaspase-9, the inactive zymogen form, is recruited to a large protein complex called the apoptosome. wikipedia.orgnih.gov This recruitment leads to the dimerization and subsequent auto-activation of caspase-9. wikipedia.org

Studies have shown that the activation of caspase-9 can be detected within hours of an apoptotic trigger. For instance, in HeLa cells subjected to UV radiation, caspase-9 activation begins as early as one hour post-irradiation. nih.gov The rate and extent of caspase-9 activation can be influenced by the nature and intensity of the apoptotic stimulus. The use of Ac-LEHD-pNA allows researchers to create a timeline of caspase-9 activation, providing insights into the kinetics of the early stages of apoptosis. nih.gov

Table 1: Investigating Caspase-9 Activation Dynamics with Ac-LEHD-pNA

| Cell Type | Apoptotic Stimulus | Key Findings | Reference |

|---|---|---|---|

| HeLa Cells | UV Radiation | Caspase-9 activation detected at 1 hour post-UVR, preceding the activation of effector caspases. | nih.gov |

| PC12 Cells | MPP+ (MPTP metabolite) | Sequential activation observed: cytochrome c release, then caspase-9 activation, followed by caspase-3 and -8 activation. | nih.gov |

| Jurkat JMR Cells | Exogenous Caspase-9 | Used Ac-LEHD-afc (a fluorogenic analog) to determine the optimal concentration of active caspase-9 for subsequent lysate assays. | nih.gov |

| hESC lines | Differentiation/Apoptosis | Caspase-9 activity was high at the undifferentiated state (D0), decreased during differentiation, and was enhanced in apoptotic cells. | researchgate.net |

Hierarchical Caspase Cascade Activation (Caspase-9 to Effector Caspases)cephamls.com

Once activated, caspase-9 acts as an initiator, setting off a cascade of events by activating downstream effector caspases, primarily caspase-3 and caspase-7. cephamls.com This hierarchical activation amplifies the apoptotic signal, leading to the execution phase of cell death. Ac-LEHD-pNA is instrumental in dissecting this cascade by specifically measuring the activity of the initiator, caspase-9. cephamls.com

By using a combination of substrates, such as Ac-DEVD-pNA for caspase-3, researchers can simultaneously monitor the activation of both initiator and effector caspases. This allows for a detailed analysis of the temporal relationship between their activations. For example, studies have demonstrated that the peak activity of caspase-9 precedes that of caspase-3, confirming the hierarchical nature of the caspase cascade. nih.gov

Analysis of Cellular Responses Leading to Caspase-9 Activation

The activation of caspase-9 is the culmination of a series of upstream cellular responses triggered by various internal and external signals.

Apoptotic Signaling Triggered by Various Stimuli (e.g., Chemical Inducers, UV Radiation)tribioscience.comnih.govresearchgate.netnih.gov

A wide array of stimuli can initiate the intrinsic apoptotic pathway, leading to caspase-9 activation. Chemical inducers, such as the chemotherapeutic agent cisplatin, and physical insults like UV radiation, are commonly used in research to trigger apoptosis. tribioscience.comnih.govresearchgate.netnih.gov Ac-LEHD-pNA is a valuable tool in these studies to quantify the resulting caspase-9 activity. tribioscience.com

For instance, in studies involving cisplatin-induced apoptosis in renal tubular epithelial cells, Ac-LEHD-pNA has been used to measure the activation of caspase-9. researchgate.net Similarly, research on the effects of UV radiation on HeLa cells has utilized Ac-LEHD-pNA to demonstrate a dose-dependent increase in caspase-9 activity. nih.gov These studies highlight the versatility of this substrate in investigating apoptosis induced by diverse triggers.

Interplay with Mitochondrial Apoptosis Pathwaysnih.gov

The intrinsic apoptotic pathway is often referred to as the mitochondrial pathway due to the central role of mitochondria in its initiation. pnas.org In response to apoptotic signals, the mitochondrial outer membrane becomes permeabilized, leading to the release of cytochrome c into the cytosol. nih.gov

Cytochrome c then binds to Apaf-1 (apoptotic protease-activating factor 1), triggering the assembly of the apoptosome. nih.gov This complex then recruits and activates procaspase-9. nih.gov The use of Ac-LEHD-pNA allows for the direct measurement of this key event, linking mitochondrial dysfunction to the activation of the caspase cascade. nih.gov Studies have shown a direct correlation between the release of cytochrome c from mitochondria and the subsequent increase in caspase-9 activity as measured by the cleavage of Ac-LEHD-pNA. nih.gov

Modulation by Cellular Stressors (e.g., Oxidative Stress, ER Stress, Hypoxia)nih.govnih.gov

Cellular stressors, such as oxidative stress, endoplasmic reticulum (ER) stress, and hypoxia, can also feed into the intrinsic apoptotic pathway and lead to caspase-9 activation. nih.govnih.gov These stressors can cause cellular damage and, if not resolved, trigger programmed cell death as a protective mechanism.

Oxidative stress , characterized by an imbalance between the production of reactive oxygen species and the cell's ability to detoxify them, can damage mitochondria and induce the release of cytochrome c.

ER stress , caused by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum, can also trigger apoptosis through various signaling pathways that converge on the mitochondria. Research has pointed to the involvement of caspase-12, an ER-specific caspase, in cisplatin-induced apoptosis, which can occur upstream of caspase-9 activation. researchgate.net

Hypoxia , or low oxygen levels, can also induce apoptosis by stabilizing hypoxia-inducible factors (HIFs) and promoting the expression of pro-apoptotic proteins.

Ac-LEHD-pNA serves as a reliable tool to assess the impact of these cellular stressors on the apoptotic machinery by quantifying the resulting caspase-9 activation. nih.gov

Contributions to Studies on Apoptosis Regulation and Intervention Strategies

The chromogenic substrate Ac-LEHD-pNA (trifluoroacetate salt) is a pivotal tool in the detailed investigation of programmed cell death, particularly in studies concerning the regulation of apoptosis and the development of intervention strategies. Its specificity for caspase-9, an initiator caspase central to the intrinsic apoptotic pathway, allows researchers to quantify enzymatic activity and assess the efficacy of specific inhibitors. cephamls.comtribioscience.com The assay principle is based on the cleavage of the tetrapeptide sequence Leu-Glu-His-Asp (LEHD) by active caspase-9. This proteolytic event liberates the chromophore p-nitroaniline (pNA), which can be detected and quantified spectrophotometrically at a wavelength of approximately 405 nm. cephamls.commedchemexpress.comselectscience.net This straightforward, colorimetric method provides a reliable measure of caspase-9 activation, facilitating research into the intricate mechanisms that control apoptosis. tribioscience.comselectscience.net

Assessment of Caspase-9 Inhibition Effects on Apoptotic Processes Utilizing Specific Inhibitors (e.g., Z-LEHD-FMK)

A key application of Ac-LEHD-pNA is in evaluating the effectiveness of specific caspase inhibitors, such as Z-LEHD-FMK. Z-LEHD-FMK is recognized as a cell-permeable, selective, and irreversible inhibitor of caspase-9. medchemexpress.cominvivochem.com By using Ac-LEHD-pNA as the substrate, researchers can precisely measure the reduction in caspase-9 activity in the presence of Z-LEHD-FMK, thereby quantifying its inhibitory effect on apoptotic processes.

For instance, studies have demonstrated the potent, dose-dependent inhibition of caspase-9 by Z-LEHD-FMK. In one experiment, lysates from Jurkat cells induced to undergo apoptosis were treated with varying concentrations of Z-LEHD-FMK. The remaining caspase-9 activity was then measured using Ac-LEHD-pNA. The results clearly showed that as the concentration of Z-LEHD-FMK increased, the cleavage of Ac-LEHD-pNA, and thus the measured caspase-9 activity, significantly decreased. mblbio.com

| Z-LEHD-FMK Concentration | Inhibition of Caspase-9 Activity (%) |

| 0.0049 µM | ~20% |

| 0.02 µM | ~40% |

| 0.078 µM | ~60% |

| 0.31 µM | ~80% |

| 1.25 µM | >90% |

| 5 µM | ~100% |

| 20 µM | ~100% |

| Data is derived from a study on CH-11 treated Jurkat cells where caspase-9 activity was measured with Ac-LEHD-pNA in the presence of Z-LEHD-FMK. mblbio.com |

This ability to quantify inhibition is crucial for developing therapeutic strategies that target specific points in the apoptotic cascade. Research into tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) has highlighted the potential of this approach. While TRAIL can effectively kill cancer cells, it has also shown toxicity towards normal human hepatocytes. nih.gov In a significant study, the caspase-9 inhibitor Z-LEHD-FMK was used to investigate this phenomenon. The findings revealed that Z-LEHD-FMK could protect normal human liver cells from TRAIL-induced apoptosis. nih.gov However, certain cancer cell lines, such as SW480 colon adenocarcinoma, were not protected by the inhibitor and still underwent apoptosis when exposed to TRAIL. nih.gov This differential effect suggests that temporarily inhibiting caspase-9 during TRAIL treatment could widen the therapeutic window, allowing for the selective killing of cancer cells while safeguarding healthy liver cells. nih.gov

| Cell Line | Treatment | Outcome |

| HCT116 (Human Colon Cancer) | TRAIL + Z-LEHD-FMK | Protected from TRAIL-induced death. nih.gov |

| 293 (Human Embryonic Kidney) | TRAIL + Z-LEHD-FMK | Protected from TRAIL-mediated death. nih.gov |

| SW480 (Colon Adenocarcinoma) | TRAIL + Z-LEHD-FMK | Not protected from TRAIL-induced apoptosis. nih.gov |

| H460 (Non-small Cell Lung Cancer) | TRAIL + Z-LEHD-FMK | Not protected from TRAIL-induced apoptosis. nih.gov |

| Normal Human Hepatocytes | TRAIL + Z-LEHD-FMK | Protected from TRAIL-induced apoptosis. nih.gov |

| This table summarizes the differential protection offered by Z-LEHD-FMK against TRAIL-induced apoptosis in various cell lines. |

Differentiation of Initiator Caspase Contributions in Cellular Demise

While Ac-LEHD-pNA is a designated and widely used substrate for measuring caspase-9 activity, research has shown that the specificity of caspase substrates and inhibitors can be complex and context-dependent. cephamls.comnih.gov This complexity, however, can be exploited to help differentiate the contributions of various initiator caspases to cell death. The initiator caspases, which include caspase-2, -8, -9, and -10, are responsible for activating the downstream executioner caspases that dismantle the cell. nih.gov

A study involving Chinese hamster ovary (CHO) cells highlighted the issue of substrate and inhibitor specificity. Researchers found that in this system, recombinant Chinese hamster caspase-8 demonstrated a broad specificity profile and could cleave the caspase-9 substrate Ac-LEHD-pNA more efficiently than its own designated substrate, Ac-IETD-pNA. nih.gov Furthermore, commercially available inhibitors, including Z-LEHD-FMK (for caspase-9) and Z-IETD-FMK (for caspase-8), lacked complete specificity for their target caspases in CHO cells. nih.gov This finding is critical as it indicates that observing the cleavage of Ac-LEHD-pNA does not, in all biological systems, exclusively point to caspase-9 activity. It may also reflect the activity of other caspases, such as caspase-8. nih.gov Therefore, researchers must be cautious and often use multiple lines of evidence, such as employing dominant-negative mutants, to accurately attribute apoptotic signaling to a specific initiator caspase. nih.gov

| Enzyme/Inhibitor | Target Specificity (in CHO cells) | Key Finding |

| Substrates | ||

| Ac-LEHD-pNA | Designated for Caspase-9 | Cleaved more efficiently by Caspase-8 than by Caspase-9. nih.gov |

| Ac-IETD-pNA | Designated for Caspase-8 | Less efficiently cleaved by Caspase-8 compared to Ac-LEHD-pNA. nih.gov |

| Inhibitors (FMK) | ||

| Z-LEHD-FMK | Designated for Caspase-9 | Lacked specificity, inhibiting other caspases. nih.gov |

| Z-IETD-FMK | Designated for Caspase-8 | Lacked specificity, inhibiting other caspases. nih.gov |

| This table details the observed specificity of caspase substrates and inhibitors in a Chinese hamster ovary (CHO) cell model, highlighting potential cross-reactivity. nih.gov |

Further research has utilized Ac-LEHD-pNA to unravel the complex feedback loops within the apoptotic cascade. In one study, the exogenous introduction of executioner caspase-6 into cells led to a five-fold increase in activity against a LEHD substrate. nih.govacs.org This suggests that active caspase-6 can, in turn, activate initiator caspases, specifically procaspase-8 and/or procaspase-9. nih.govacs.org By measuring the cleavage of Ac-LEHD-pNA, researchers could infer the activation of upstream initiator caspases, demonstrating how this substrate can be used to dissect the hierarchical and interconnected nature of caspase activation during cellular demise.

Broader Academic Research Applications and Future Trajectories of Ac Lehd Pna

Utilization in Signal Transduction Pathway Mapping Related to Proteolysis

Ac-LEHD-pNA is instrumental in elucidating signal transduction pathways where caspase-9-mediated proteolysis is a central event. The intrinsic pathway of apoptosis, for instance, is a well-defined signaling cascade that responds to cellular stress. In this pathway, the release of cytochrome c from the mitochondria triggers the formation of the apoptosome, which in turn activates caspase-9. The subsequent cleavage of downstream effector caspases, such as caspase-3, executes the apoptotic program.

The core utility of Ac-LEHD-pNA lies in its ability to provide a quantitative measure of caspase-9 activity. The peptide sequence Leu-Glu-His-Asp (LEHD) mimics the natural cleavage site of caspase-9. When caspase-9 is active, it cleaves the bond between the aspartate residue and the p-nitroaniline (pNA) chromophore. The release of pNA results in a measurable increase in absorbance at 405 nm, directly proportional to the enzymatic activity of caspase-9. medchemexpress.comtribioscience.com

This straightforward colorimetric assay allows researchers to pinpoint the activation of caspase-9 in response to various stimuli. For example, in studies investigating the efficacy of potential cancer therapeutics, an increase in caspase-9 activity, as measured by the cleavage of Ac-LEHD-pNA, can confirm that a compound induces apoptosis through the intrinsic pathway. researchgate.net Furthermore, this substrate has been utilized in selectivity screening of caspase inhibitors. In one such study, Ac-LEHD-pNA was used alongside substrates for other caspases to determine the specificity of potential caspase-1 inhibitors, ensuring that the inhibitory action was targeted and not a result of broad-spectrum caspase inhibition. nih.gov

A key research application is in the study of signaling pathways where the role of caspase-9 is being investigated. For instance, in studies of Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL), a cytokine that can induce apoptosis in cancer cells, the use of the caspase-9 inhibitor Z-LEHD-FMK helped to delineate the involvement of the mitochondrial pathway in TRAIL-induced cell death in certain cell lines. medchemexpress.com While this study used an inhibitor, the complementary use of Ac-LEHD-pNA to directly measure caspase-9 activation in such experimental systems is a standard approach.

| Parameter | Description |

| Compound | Ac-LEHD-pNA (trifluoroacetate salt) |

| Target Enzyme | Caspase-9 |

| Principle of Detection | Colorimetric |

| Wavelength | 405 nm |

| Application | Measurement of caspase-9 activity in apoptosis and signal transduction studies. |

Contributions to Understanding Protease Network Dynamics in Cellular Homeostasis

While caspases are famously known for their role in the controlled demolition of cells during apoptosis, it is increasingly recognized that they also participate in a variety of non-apoptotic processes that are crucial for cellular homeostasis. These include cell differentiation, proliferation, and migration. The intricate web of interactions between various proteases, including caspases, and their substrates forms a dynamic network that regulates these fundamental cellular functions.

Ac-LEHD-pNA, in conjunction with other molecular tools, contributes to our understanding of these complex protease networks. While the primary use of Ac-LEHD-pNA is to measure caspase-9 activity in the context of apoptosis, its utility can be extended to probe the non-apoptotic roles of this enzyme. For instance, by using specific inhibitors of caspase-9 and observing the downstream effects on cellular processes, researchers can infer the involvement of caspase-9 in pathways beyond cell death.

A notable example of this approach is a recent proteomics study that investigated the non-apoptotic functions of caspase-9 in osteoblastic cells. researchgate.netnih.gov By employing a specific caspase-9 inhibitor, the researchers were able to demonstrate that the enzymatic activity of caspase-9 is a positive regulator of osteoblastic cell migration. researchgate.netnih.gov This finding suggests a role for caspase-9 in bone remodeling and fracture repair. In such studies, Ac-LEHD-pNA can be used as a tool to confirm the effective inhibition of caspase-9 activity, thereby validating the observed phenotypic changes as being directly related to the modulation of this specific protease.

The ability to precisely measure the activity of a key node in the protease network, such as caspase-9, allows for a more detailed mapping of the connections and feedback loops within this network. For example, studies have shown that there is a feedback amplification loop where caspase-9 can promote mitochondrial damage, leading to the release of more pro-apoptotic factors and further caspase activation. nih.govcephamls.com Ac-LEHD-pNA-based assays can be used to quantify the kinetics of caspase-9 activation within this feedback loop, providing valuable data for computational models of protease network dynamics.

Prospects for Novel Assay Development in Protease Biology

The simplicity and reliability of the colorimetric assay using Ac-LEHD-pNA have made it a staple in protease biology. However, the fundamental principle of this substrate—a specific peptide sequence linked to a reporter molecule—lends itself to the development of more advanced and novel assay formats. The demand for higher throughput and more sensitive detection methods continues to drive innovation in this area.

One of the most significant advancements has been the adaptation of the Ac-LEHD-pNA assay for high-throughput screening (HTS) applications. wiley-vch.de By miniaturizing the assay into a 96-well or even higher density plate format, researchers can screen large libraries of chemical compounds for their ability to inhibit or activate caspase-9. wiley-vch.de This is particularly valuable in drug discovery programs aimed at identifying novel therapeutics that can modulate apoptosis. These HTS assays are often automated, allowing for the rapid and cost-effective analysis of thousands of compounds.

Beyond simple colorimetric detection, the LEHD peptide sequence can be conjugated to other reporter molecules to create novel assay formats. For instance, fluorogenic substrates, where the cleavage of the peptide releases a fluorescent molecule, can offer increased sensitivity compared to their chromogenic counterparts. While Ac-LEHD-pNA itself is chromogenic, the principle is readily transferable.

Furthermore, the development of FRET (Förster Resonance Energy Transfer)-based assays represents another avenue for innovation. In a FRET-based assay, two different fluorescent molecules are attached to the peptide substrate. When the substrate is intact, the proximity of the two fluorophores allows for energy transfer, resulting in a specific fluorescent signal. Upon cleavage by the protease, the fluorophores are separated, leading to a change in the fluorescent output. This technology can provide a more dynamic and ratiometric readout of enzyme activity. While not specific to Ac-LEHD-pNA, the underlying concept is applicable to the development of novel caspase-9 assays.

| Assay Format | Principle | Advantages |

| Colorimetric (Ac-LEHD-pNA) | Cleavage releases a chromophore (pNA), measured by absorbance. | Simple, robust, cost-effective. |

| Fluorogenic | Cleavage releases a fluorophore, measured by fluorescence intensity. | Higher sensitivity than colorimetric assays. |

| FRET-based | Cleavage disrupts energy transfer between two fluorophores, leading to a change in the fluorescence signal. | Ratiometric readout, can be used for real-time measurements. |

| High-Throughput Screening (HTS) | Miniaturized and automated versions of colorimetric or fluorogenic assays. | Enables rapid screening of large compound libraries. |

Integration into Multi-Omics Research for Comprehensive Apoptosis Analysis

The era of systems biology has ushered in a more holistic approach to understanding complex cellular processes like apoptosis. Instead of studying individual molecules in isolation, researchers now aim to integrate data from multiple "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics, to construct a comprehensive picture of the cellular state.

The quantitative data on caspase-9 activity obtained from Ac-LEHD-pNA assays can serve as a crucial functional anchor point within these multi-omics datasets. researchgate.netnih.govhilarispublisher.com For example, a study might combine transcriptomic data (measuring changes in gene expression) and proteomic data (measuring changes in protein levels) with a functional readout of caspase-9 activity in cells undergoing apoptosis.

By correlating the changes in gene and protein expression with the level of caspase-9 activation, researchers can identify novel upstream regulators and downstream targets of this critical protease. nih.gov For instance, if the expression of a particular gene is found to be strongly correlated with caspase-9 activity, it may represent a previously unknown component of the apoptotic signaling pathway.

A hypothetical workflow for integrating Ac-LEHD-pNA data into a multi-omics study of apoptosis could involve the following steps:

Induce apoptosis in a cell culture model using a specific stimulus.

Collect samples at different time points.

Perform multi-omics analysis :

Transcriptomics (e.g., RNA-seq): to identify changes in gene expression.

Proteomics (e.g., mass spectrometry): to identify changes in protein abundance and post-translational modifications.

Measure caspase-9 activity in parallel samples using the Ac-LEHD-pNA colorimetric assay.

Integrate the datasets using bioinformatics tools to identify correlations and build network models of the apoptotic process.

This integrated approach can provide a much deeper and more dynamic understanding of apoptosis than any single omics approach alone. The functional data from the Ac-LEHD-pNA assay provides a critical link between the observed molecular changes and the actual execution of a key step in the apoptotic pathway. This can help to distinguish between mere correlations and causal relationships within the complex network of molecular interactions that govern cell death.

Q & A

Q. How should Ac-LEHD-pNA (trifluoroacetate salt) be prepared and standardized for caspase activity assays?

Methodological Answer: Ac-LEHD-pNA is typically reconstituted in dimethyl sulfoxide (DMSO) or assay buffer to a stock concentration of 10–20 mM. The trifluoroacetate (TFA) salt form has a molecular weight of 788 g/mol (including TFA), which must be used for accurate molarity calculations. Prior to use, verify purity (>97% by HPLC, as per manufacturer specifications) to ensure batch consistency . For standardization, prepare a dilution series in assay buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS) and confirm solubility. Pre-warm substrates to assay temperature (e.g., 37°C) to avoid precipitation. Include negative controls (substrate without enzyme) to account for background absorbance.

Q. What are the optimal parameters for spectrophotometric detection of Ac-LEHD-pNA cleavage?

Methodological Answer: The release of paranitroaniline (pNA) upon caspase cleavage is monitored at 405 nm using a spectrophotometer. The extinction coefficient (ε) for pNA is 9,160 M⁻¹cm⁻¹ under standard conditions . For kinetic assays, measure absorbance every 5–10 minutes over 1–2 hours. Ensure buffer components (e.g., detergents, reducing agents) do not interfere with absorbance readings. Adjust path length correction for microplate readers if using 96-well plates. Normalize activity to protein concentration (e.g., ΔA₄₀₅/min/mg protein).

Q. How is caspase-9 activity quantified using Ac-LEHD-pNA in cell lysates?

Methodological Answer: Lyse cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 10 mM EGTA, 0.1% Triton X-100) with protease inhibitors. Centrifuge at 12,000 × g for 15 minutes to remove debris. Incubate lysate (50–100 µg protein) with 200 µM Ac-LEHD-pNA at 37°C. Plot ΔA₄₀₅ over time and calculate activity using the formula:

Include caspase-9-specific inhibitors (e.g., Z-LEHD-FMK) to confirm specificity .

Advanced Research Questions

Q. How can researchers troubleshoot inconsistent cleavage efficiency of Ac-LEHD-pNA across experimental replicates?

Methodological Answer: Variability may arise from:

- Substrate Degradation: Verify substrate integrity via HPLC to rule out hydrolysis or oxidation during storage .

- Enzyme Stability: Caspase-9 activity decreases rapidly; use fresh lysates and include positive controls (e.g., recombinant caspase-9).

- Matrix Effects: TFA counterions can alter ionic strength; test buffer compatibility by comparing activity in buffers with/without 0.1% TFA .

- Interference: Check for competing proteases (e.g., cathepsins) using broad-spectrum inhibitors (e.g., PMSF, E-64).

Q. Why do reported Kₘ values for Ac-LEHD-pNA vary between studies, and how can this be addressed?

Methodological Answer: Discrepancies in Michaelis constant (Kₘ) may stem from:

- Assay Conditions: Differences in pH, ionic strength, or temperature affect enzyme kinetics. Standardize buffers (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl) .

- Enzyme Source: Recombinant vs. endogenous caspase-9 may have divergent kinetics. Validate with a reference enzyme (e.g., commercial caspase-9).

- Substrate Purity: Batch-to-batch variability in TFA salt content (e.g., residual solvents) can alter effective substrate concentration. Quantify substrate via UV-Vis (A₃₁₀ for pNA) before use .

Q. What is the impact of the trifluoroacetate counterion on Ac-LEHD-pNA stability and assay performance?

Methodological Answer: TFA enhances solubility but may:

- Alter Enzyme Activity: High TFA concentrations (>0.1%) can denature proteins. Dialyze or dilute substrate stocks to reduce TFA content .

- Interfere with Detection: TFA absorbs weakly at 200–230 nm but does not affect 405 nm readings. Confirm via baseline correction.

- Affect Long-Term Stability: Lyophilized TFA salts are hygroscopic; store desiccated at -20°C. Monitor solubility after reconstitution to detect aggregation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.